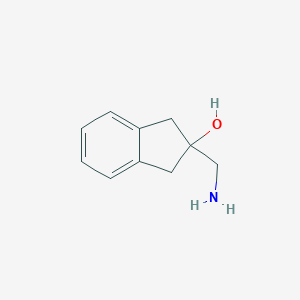

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

Beschreibung

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-ol is a bicyclic organic compound featuring a partially saturated indene core (2,3-dihydro-1H-indene) with hydroxyl (-OH) and aminomethyl (-CH2NH2) groups attached to the same carbon atom (position 2). This structure confers unique physicochemical properties, such as hydrogen-bonding capability and stereochemical complexity, making it relevant in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWCFPKUDVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of Indanone Derivatives

A widely adopted method involves reductive amination of 2,3-dihydro-1H-inden-2-one. The ketone precursor is treated with an aminomethylating agent (e.g., benzylamine or methylamine) in the presence of a reducing agent. Patent WO2003076387A2 describes a variant using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C to 35°C, achieving moderate yields. Critical to this route is the stabilization of the intermediate imine, which is sensitive to over-reduction.

Catalytic Cyclocarbonylation

Rhodium-catalyzed cyclocarbonylation offers a stereocontrolled pathway. In this method, 1-aryl-2-(trimethylsilyl)acetylenes undergo desilylative cyclization under CO pressure (1–5 atm) in dimethylformamide (DMF) at 80–120°C. The reaction tolerates electron-withdrawing groups (e.g., cyano, chloro) and delivers 2,3-dihydro-1H-inden-2-one intermediates, which are subsequently functionalized with aminomethyl groups via nucleophilic substitution.

Nucleophilic Substitution on Halogenated Indanes

Halogenated indanes (e.g., 2-bromo-2,3-dihydro-1H-inden-2-ol) react with ammonia or primary amines in polar solvents. Patent US4788130A highlights the use of aluminum chloride (AlCl₃) as a Lewis acid to facilitate substitution at the benzylic position. Yields improve with slow addition of the amine to prevent polymerization, and optimal temperatures range from 20°C to 50°C.

Optimization of Reaction Conditions

Solvent Systems

Solvent choice profoundly impacts reaction kinetics and product purity. Esters like isopropyl acetate dominate industrial processes due to their low cost and compatibility with Lewis acids. Comparative studies in WO2003076387A2 show that polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while nonpolar solvents (toluene, heptane) aid in crystallization.

Table 1: Solvent Performance in Aminomethylation

Temperature and Pressure Control

Exothermic reactions (e.g., LiAlH₄ reductions) require strict temperature control (−10°C to 0°C) to prevent decomposition. Conversely, cyclocarbonylation benefits from elevated temperatures (80–120°C) and CO pressures up to 5 atm, which accelerate ring closure.

Catalysts and Reagents

Lewis acids like AlCl₃ are indispensable for activating electrophilic centers in substitution reactions. Patent WO2003076387A2 reports that Rhodium(I) complexes (e.g., [Rh(CO)₂Cl]₂) increase cyclocarbonylation efficiency by stabilizing π-alkyne intermediates.

Industrial-Scale Production

Scalable synthesis demands cost-effective catalysts and continuous processing. A patented industrial route involves:

-

Acylation : Reacting 2,3-dihydro-1H-inden-2-ol with trifluoroacetic anhydride in isopropyl acetate at 20–25°C.

-

Catalytic Hydrogenation : Reducing the acylated intermediate under H₂ (50 psi) with Pd/C, achieving >90% conversion.

-

Crystallization : Purifying the product via antisolvent addition (heptane/DCM mixtures), yielding 89% pure compound.

Purification and Characterization

Final purification typically combines solvent recrystallization and chromatographic techniques. X-ray crystallography remains the gold standard for confirming stereochemistry, as demonstrated in US4788130A for analogous indene derivatives.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Reductive Amination | 65–75 | Moderate | Low |

| Cyclocarbonylation | 80–85 | High | High |

| Nucleophilic Substitution | 70–78 | Low | Moderate |

Cyclocarbonylation excels in scalability and stereoselectivity but requires expensive catalysts. Substitution routes, while cheaper, struggle with regioselectivity in polyfunctionalized indanes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indanone.

Reduction: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The unique structural features of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-ol allow for modifications that can enhance the efficacy and safety profiles of therapeutic agents aimed at treating conditions such as depression and anxiety disorders .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems effectively. For instance, studies exploring its interaction with serotonin receptors have shown promising results in improving mood regulation and cognitive function .

Neuroscience Research

Exploration of Neurotransmitter Effects

The compound's ability to influence neurotransmitter systems makes it valuable for neuroscience research. It has been utilized in studies examining the biochemical pathways involved in mood disorders, providing insights into the mechanisms underlying these conditions .

Application in Cognitive Function Studies

Research indicates that compounds derived from 2-(aminomethyl)-2,3-dihydro-1H-indene-2-ol can enhance cognitive functions in animal models. Such findings are critical for developing new treatments for cognitive decline associated with aging or neurodegenerative diseases .

Medicinal Chemistry

Enhancing Metabolic Stability

The incorporation of a trifluoromethyl group into the compound significantly enhances its metabolic stability. This characteristic is vital for drug design, as it improves the bioavailability of the resulting pharmaceuticals. The stability of these compounds under physiological conditions allows for more effective therapeutic interventions .

Analytical Chemistry Applications

In addition to its pharmaceutical applications, 2-(aminomethyl)-2,3-dihydro-1H-indene-2-ol is utilized as a reference standard in analytical chemistry. It aids in the accurate quantification of related compounds within complex biological matrices, ensuring reliable data in pharmacokinetic studies .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Targeting neurological disorders and enhancing drug efficacy |

| Neuroscience Research | Investigation of neurotransmitter systems | Insights into mood regulation and cognitive function |

| Medicinal Chemistry | Improvement of metabolic stability | Enhances bioavailability and therapeutic effectiveness |

| Analytical Chemistry | Reference standard for quantification | Ensures accuracy in pharmacokinetic studies |

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol, highlighting differences in substituents, stereochemistry, and molecular properties:

Key Observations:

Substituent Position: Hydroxyl and aminomethyl groups at position 2 (target compound) vs. Bulky substituents (e.g., tert-butyl in ) increase steric hindrance and lipophilicity .

Stereochemistry: Cis/trans configurations (e.g., vs. 16) influence molecular interactions. For example, cis-2-(ethylamino) derivatives exhibit distinct crystal packing due to intramolecular hydrogen bonds .

Functional Groups :

- Replacement of -OH with -CH₂OH () or substitution of the indene core with indole () modifies solubility and reactivity.

Research Findings and Analytical Insights

Structural Characterization: X-ray crystallography and NMR spectroscopy (e.g., ) are critical for resolving stereochemistry and confirming substituent positions in dihydroindenol derivatives. For instance, (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol was structurally validated using these methods .

Physicochemical Properties: Molecular weight and substituent type correlate with solubility. For example, tert-butyl-substituted indenols () are less water-soluble due to increased hydrophobicity . Amino groups (e.g., -NHCH₃ in ) enhance basicity, influencing pharmacokinetic profiles .

Synthetic Challenges: Stereoselective synthesis of cis/trans isomers (e.g., and ) requires chiral catalysts or resolution techniques, as noted in studies on ethylamino derivatives .

Biologische Aktivität

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound featuring both an indane framework and functional groups that have garnered interest in medicinal chemistry. Its unique structure, which includes an amino group and a hydroxyl group, allows for various biological interactions and potential therapeutic applications.

The compound can undergo several chemical reactions, making it versatile for synthetic applications:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : It can be reduced to yield saturated derivatives, particularly at the indane ring.

- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- Electrostatic Interactions : The compound's polar functional groups facilitate electrostatic interactions with enzymes and receptors, potentially modulating their activity .

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have explored its potential as an antimicrobial agent. Its indane structure is common in bioactive molecules, and derivatives have shown promising antibacterial properties. For instance, related compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antibacterial potential .

Neuroprotective Effects

Research on indanone derivatives has suggested that compounds similar to this compound may inhibit cholinesterases (AChE and BuChE), which are implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on enzyme activity .

Anticancer Potential

Preliminary studies indicate that this compound could serve as a precursor for anticancer agents. Its structure allows for modifications that enhance cytotoxicity against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in cancer cells with IC50 values ranging from micromolar to sub-micromolar concentrations .

Case Studies

- Antibacterial Evaluation : A series of indane derivatives were synthesized from this compound and tested against Staphylococcus aureus. Compounds showed MIC values between 3.12 and 12.5 µg/mL, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Neuroprotective Screening : Derivatives of the compound were evaluated for their ability to inhibit AChE. Compounds demonstrated IC50 values of 14.8 nM and 18.6 nM against AChE, suggesting potential use in treating Alzheimer’s disease through cholinesterase inhibition .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocarbonylation. For example, Rh-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes yields 2,3-dihydro-1H-inden-1-one derivatives (precursors to the target compound) with functional group tolerance (e.g., methoxy, chloro, cyano) and yields up to 85% . Optimization involves adjusting catalysts (e.g., Rh complexes), temperature (80–120°C), and CO pressure. Low yields (e.g., 18% in ) may arise from steric hindrance or competing side reactions; using polar aprotic solvents (DMF, DMSO) and slow reagent addition can mitigate this .

Q. How is the stereochemistry of this compound resolved, and what techniques validate its configuration?

- Methodological Answer : Chiral resolution via diastereomeric salt formation or chiral HPLC is employed. Absolute configuration is confirmed using X-ray crystallography (e.g., SHELX refinement in ) or circular dichroism. For example, (1R,2S)- and (1S,2R)-enantiomers of analogous indenols were characterized via ORTEP-3 graphical interface for crystal structure visualization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) evaluate HOMO-LUMO gaps, global electrophilicity, and molecular electrostatic potential (MEP). For a structurally similar indenol, a HOMO-LUMO gap of 4.2 eV indicated moderate reactivity, while MEP maps highlighted nucleophilic regions at the hydroxyl group . These models guide derivatization strategies (e.g., introducing electron-withdrawing groups to enhance bioactivity).

Q. What pharmacological mechanisms are associated with this compound, and how are its target interactions validated?

- Methodological Answer : Analogous indenol derivatives act as kinase inhibitors (e.g., B-Raf in ) or aggrecanase inhibitors (). Mechanistic studies involve:

- Kinase binding assays : Measure IC₅₀ values (e.g., 3.06 µM for pMEK1 inhibition in A375 xenografts) .

- Pharmacophore modeling : Define P1' and P2' binding pockets using MMP specificity data to design conformationally constrained scaffolds .

- In vivo PD models : Link plasma concentrations to tumor growth inhibition via indirect response models (e.g., 4.48 µM for A375 stasis) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., antimicrobial activity in Gram-negative vs. Gram-positive bacteria in ) may stem from assay conditions (e.g., bacterial strain variability) or compound stability. Mitigation strategies:

- Dose-response standardization : Use consistent MIC/MBC protocols (e.g., CLSI guidelines).

- Metabolite profiling : LC-MS/MS to identify degradation products under experimental conditions.

- Structural analogs : Compare activity trends to isolate functional group contributions .

Q. What catalytic systems enable sustainable synthesis of this compound derivatives?

- Methodological Answer : Rhodium-catalyzed cyclocarbonylation () and enantioselective organocatalysis (e.g., proline-derived catalysts) are scalable alternatives to traditional methods. For example, Rh(I) complexes with chelating ligands (e.g., PPh₃) achieve turnover numbers >100 under water gas shift conditions, reducing reliance on stoichiometric reagents .

Data Contradiction Analysis

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

- Methodological Answer : Discrepancies arise from approximations in DFT (e.g., solvent effects) or oversimplified binding models. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.